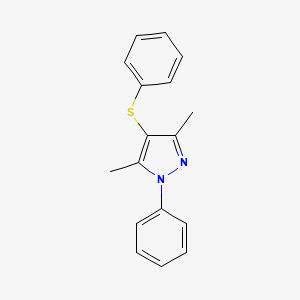

3,5-dimethyl-1-phenyl-4-(phenylthio)-1H-pyrazole

Description

3,5-Dimethyl-1-phenyl-4-(phenylthio)-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by a sulfur atom at the 4-position, substituted with a phenyl group, and methyl groups at the 3- and 5-positions. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The phenylthio (-SPh) substituent in this compound introduces unique electronic and steric effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name |

3,5-dimethyl-1-phenyl-4-phenylsulfanylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-13-17(20-16-11-7-4-8-12-16)14(2)19(18-13)15-9-5-3-6-10-15/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKNAGFAQODHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-1-phenyl-4-(phenylthio)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, synthesis, and biological evaluations of this compound, drawing from various research studies.

Molecular Formula: CHN

Molecular Weight: 172.2264 g/mol

CAS Registry Number: 1131-16-4

The structure of this compound features a pyrazole ring substituted with methyl and phenyl groups, contributing to its biological activity. The presence of the phenylthio group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like linezolid and cefaclor .

| Compound | Activity (MIC µg/mL) | Comparison |

|---|---|---|

| This compound | 6.25 | Comparable to rifampin at 0.25 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study found that specific compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . The mechanism often involves inhibition of pro-inflammatory cytokines, making these compounds promising candidates for treating inflammatory diseases.

Antitumor Activity

Recent investigations into the antitumor properties of pyrazole derivatives have yielded promising results. For example, certain synthesized derivatives demonstrated significant cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, with IC values indicating potent activity .

Case Studies

- Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized a series of novel pyrazole derivatives and evaluated their biological activities against various pathogens and cancer cell lines. The results indicated that modifications in the pyrazole structure significantly influenced their biological efficacy .

- Phenylbutazone Analogs : Phenylbutazone, a well-known anti-inflammatory agent, served as a prototype for designing new pyrazole derivatives with enhanced therapeutic profiles. Some analogs showed improved anti-inflammatory effects while maintaining lower toxicity profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity

Research has demonstrated that 3,5-dimethyl-1-phenyl-4-(phenylthio)-1H-pyrazole exhibits notable antioxidant properties. A study evaluated the antioxidant potential of this compound alongside other pyrazole derivatives, highlighting its effectiveness in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders (Oliveira et al., 2020) .

Antitumor Activity

The compound has been investigated for its antitumor properties. In a synthesis study involving various pyrazole derivatives, this compound was found to inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents (Wang et al., 2015) .

Photochemical Applications

Photodynamic Therapy

The photochemical properties of this compound have been explored in the context of photodynamic therapy (PDT). Research on related compounds indicates that pyrazole derivatives can enhance the efficacy of PDT by generating reactive oxygen species upon light activation, which can selectively target and destroy cancer cells (Ziminov et al., 2020) .

Material Science

This compound has also been utilized in the synthesis of novel materials. For instance, it serves as a ligand in the formation of iridium complexes that exhibit interesting photophysical properties. These complexes have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Dalton Transactions, 2024) .

Electrocatalytic Applications

Electrocatalyzed Reactions

The compound has been involved in electrocatalytic studies focusing on N–N coupling and ring cleavage reactions. These reactions are crucial for synthesizing new heterocyclic compounds that have applications in pharmaceuticals and agrochemicals. The electrocatalytic process enhances reaction efficiency and selectivity, making it a valuable area of research (Zandi et al., 2021) .

Structural and Spectral Analysis

Characterization Techniques

Extensive structural and spectral analyses have been performed on this compound and its derivatives. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to elucidate the molecular structure and confirm the purity of synthesized compounds. These analyses are essential for understanding the compound's behavior in biological systems and its interaction with other molecules (Ibnaouf et al., 2019) .

- Antioxidant Study : Oliveira et al. (2020) conducted an investigation into various pyrazole derivatives' antioxidant capabilities, revealing that this compound significantly reduced oxidative stress markers in vitro.

- Photodynamic Therapy Research : Ziminov et al. (2020) explored the potential of pyrazole derivatives in PDT applications, demonstrating that these compounds could effectively target tumor cells when activated by light.

- Electrocatalytic Synthesis : Zandi et al. (2021) reported advancements in synthesizing heterocycles using electrocatalysis involving this pyrazole derivative, showcasing its utility in developing new pharmaceutical compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Selenium Analog: 3,5-Dimethyl-1-phenyl-4-(phenylselanyl)-1H-pyrazole (SePy)

- Structural Differences : Replacing sulfur with selenium (Se) increases the atomic radius and polarizability, enhancing redox activity.

- Biological Activity :

- SePy exhibits potent antioxidant effects, reducing oxidative stress markers (e.g., TBARS) in the prefrontal cortex and hippocampus .

- It demonstrates antidepressant-like and analgesic properties in murine models by modulating oxidative stress and nitric oxide pathways .

- Computational docking suggests SePy binds glucocorticoid receptors (GCRs) and glycogen synthase kinase-3β (GSK-3β), unlike the sulfur analog, which lacks explicit docking data .

- Synthesis : SePy is synthesized via nucleophilic substitution, similar to sulfur analogs, but requires selenium-containing reagents .

3,5-Diphenyl-1H-pyrazole Derivatives

- Structural Differences : Lacking the 4-position sulfur substituent and methyl groups, these derivatives prioritize aromatic substitution.

- Biological Activity :

- Derivatives like 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines show platelet antiaggregating activity comparable to acetyl-salicylic acid .

- Unlike 3,5-dimethyl-1-phenyl-4-(phenylthio)-1H-pyrazole, these compounds exhibit antihypertensive and anti-inflammatory effects in rodents .

Fluorinated Pyrazole Derivatives

- Example : 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole .

- Structural Differences : Fluorine substituents enhance metabolic stability and lipophilicity.

- Applications : Fluorinated pyrazoles are prioritized in drug design for their improved pharmacokinetic profiles, contrasting with sulfur/selenium analogs that focus on redox modulation .

Sulfonyl-Substituted Pyrazoles

- Example : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide .

- Functional Differences : The sulfonyl group (-SO₂Me) enhances hydrogen-bonding capacity and target specificity, unlike the phenylthio group’s hydrophobic and electron-donating nature.

Key Data Table: Comparative Analysis of Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.